

Application Notes and Protocols: Determining the IC50 of SHR5428 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

SHR5428 is a potent and selective, noncovalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] CDK7 is a critical enzyme that plays a dual role in regulating both the cell cycle and transcription, making it an attractive target for cancer therapy.[3][4] It is a component of the CDK-activating kinase (CAK) complex, which is responsible for the activation of other CDKs, including CDK1, CDK2, CDK4, and CDK6, that drive cell cycle progression.[4] Additionally, as part of the general transcription factor TFIIH, CDK7 is essential for the initiation of transcription by phosphorylating the C-terminal domain of RNA polymerase II.[5] In many cancers, there is a dependency on high levels of transcription for survival and proliferation, a phenomenon known as transcriptional addiction. By inhibiting CDK7, SHR5428 can disrupt both of these fundamental cellular processes, leading to cell cycle arrest and apoptosis in cancer cells.[6]

These application notes provide a summary of the known anti-proliferative activity of **SHR5428** in various cancer cell lines and a detailed protocol for determining its half-maximal inhibitory concentration (IC50) in user-defined cancer cell lines.

Quantitative Data Summary

The inhibitory activity of **SHR5428** has been quantified against its primary target, CDK7, and in cellular assays. The following tables summarize the available IC50 values.



Table 1: Enzymatic and Cellular IC50 Values of SHR5428

Target/Cell Line	IC50 (nM)	Assay Type	Reference
CDK7	2.3	Enzymatic Assay	[2][7]
MDA-MB-468 (Triple- Negative Breast Cancer)	6.6	Cellular Assay	[2][7]
HCC70 (Breast Cancer)	Efficacious in vivo	Xenograft Model	[1][7][8]

Table 2: Selectivity of SHR5428 Against Other Cyclin-Dependent Kinases

Kinase	IC50 (μM)
CDK12	1.11
CDK4	3.87
CDK6	5.89
CDK9	8.30
CDK2	8.99
CDK1	>100

This data demonstrates the high selectivity of **SHR5428** for CDK7 over other CDK family members.

Experimental Protocols Determining the IC50 of SHR5428 using the CellTiterGlo® Luminescent Cell Viability Assay

This protocol outlines the steps to determine the IC50 of **SHR5428** in adherent cancer cell lines. The CellTiter-Glo® assay is a robust method that quantifies ATP, an indicator of metabolically active, viable cells.[1]



Materials:

- SHR5428 compound
- Cancer cell line of interest
- Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA solution
- Phosphate-Buffered Saline (PBS)
- Dimethyl Sulfoxide (DMSO)
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Opaque-walled 96-well microplates suitable for luminescence readings
- Multichannel pipette
- Luminometer

Procedure:

- Cell Culture and Seeding:
 - Culture the selected cancer cell line in the appropriate medium supplemented with 10%
 FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
 - Harvest cells during the logarithmic growth phase using Trypsin-EDTA.
 - Resuspend the cells in fresh medium and perform a cell count using a hemocytometer or an automated cell counter.



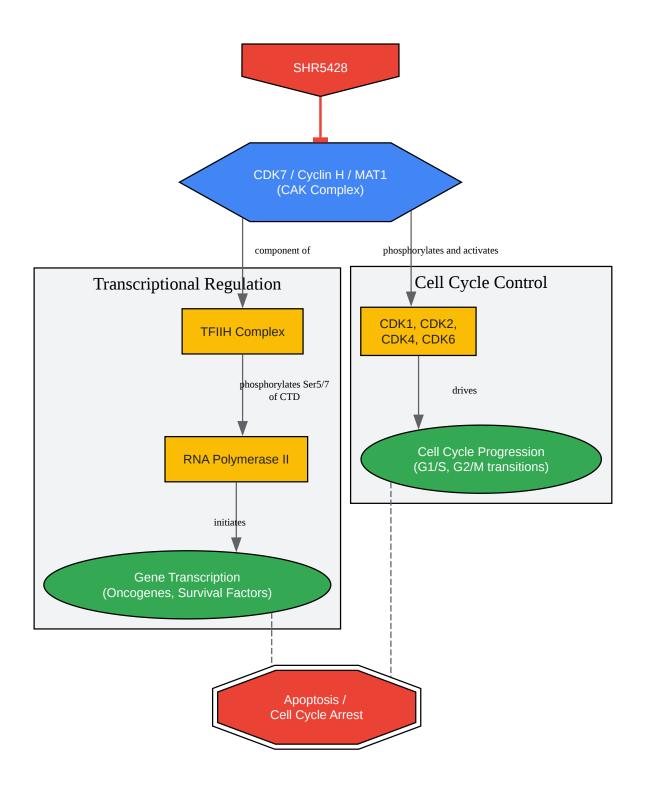
- Dilute the cell suspension to the desired seeding density (typically 2,000-10,000 cells/well, to be optimized for each cell line).
- Seed 100 μL of the cell suspension into each well of an opaque-walled 96-well plate.
- Include wells with medium only to serve as a background control.
- Incubate the plate for 24 hours to allow cells to attach and resume growth.
- Compound Preparation and Treatment:
 - Prepare a 10 mM stock solution of SHR5428 in DMSO.
 - Perform serial dilutions of the SHR5428 stock solution in culture medium to achieve the desired final concentrations. A common starting range is from 1 nM to 10 μM. It is recommended to perform a 1:3 or 1:5 dilution series.
 - Include a vehicle control (medium with the same concentration of DMSO used for the highest SHR5428 concentration).
 - \circ After 24 hours of cell incubation, carefully remove the medium from the wells and add 100 μ L of the medium containing the different concentrations of **SHR5428** or the vehicle control.
 - Incubate the plate for an additional 72 hours (or a time point determined by the cell line's doubling time).
- Cell Viability Measurement (CellTiter-Glo® Assay):
 - Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use.[9]
 - Add 100 μL of CellTiter-Glo® reagent to each well.[9]
 - Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.



- Measure the luminescence of each well using a luminometer.
- Data Analysis:
 - Subtract the average background luminescence (from the medium-only wells) from all other readings.
 - Normalize the data by expressing the luminescence of the SHR5428-treated wells as a percentage of the vehicle-treated control wells (100% viability).
 - Plot the percentage of cell viability against the logarithm of the **SHR5428** concentration.
 - Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.

Visualizations CDK7 Signaling Pathway and the Effect of SHR5428



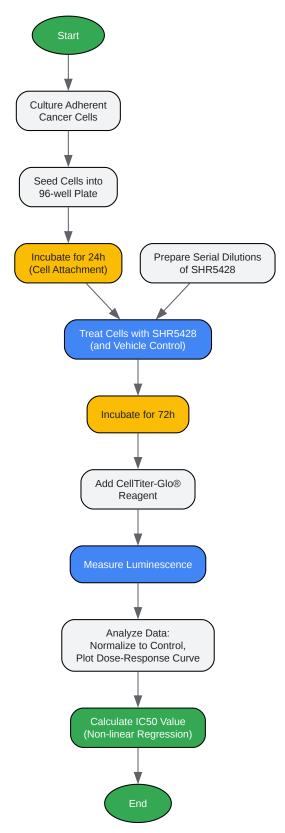


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Caption: Mechanism of action of SHR5428 on the CDK7 signaling pathway.



Experimental Workflow for IC50 Determination



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Caption: Workflow for determining the IC50 of SHR5428.

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- To cite this document: BenchChem. [Application Notes and Protocols: Determining the IC50 of SHR5428 in Cancer Cell Lines]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12394268#determining-shr5428-ic50-in-cancer-cell-lines]

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